3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate is a complex organic compound that combines the structural features of benzothiazole and chromenone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole moiety, which can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base such as potassium hydroxide. The chromenone structure is then introduced through a condensation reaction involving salicylaldehyde and an appropriate diketone under acidic conditions.
The final step involves the acetylation of the hydroxyl group on the chromenone ring using acetic anhydride in the presence of a catalyst like pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions would result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The benzothiazole and chromenone moieties are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its ability to undergo various chemical modifications makes it a versatile component in material science.
Mechanism of Action
The mechanism by which 3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzothiazole moiety can act as a ligand, binding to specific sites on proteins and modulating their activity. The chromenone structure can interact with nucleic acids or other biomolecules, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Known for its antibacterial properties.
2-(1,3-Benzothiazol-2-yl)phenol: Used in the synthesis of dyes and pigments.
7-Hydroxy-4-methylcoumarin: A chromenone derivative with fluorescence properties.
Uniqueness
3-(1,3-Benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate is unique due to the combination of benzothiazole and chromenone structures, which endows it with a diverse range of chemical and biological activities. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxochromen-7-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4S/c1-10-15(25-12(3)22)9-8-13-18(23)17(11(2)24-19(10)13)20-21-14-6-4-5-7-16(14)26-20/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDFFUJDUGWYMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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